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Compound of Interest

Compound Name: 1,3-Oxazinane

Cat. No.: B078680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 1,3-oxazinanes

and details the spectroscopic methods crucial for their structural validation. Experimental data

is presented to support the comparison, offering a valuable resource for chemists in academia

and industry.

Introduction to 1,3-Oxazinanes
1,3-Oxazinanes are six-membered heterocyclic compounds containing a nitrogen and an

oxygen atom at the 1 and 3 positions, respectively. This structural motif is a key component in a

variety of biologically active molecules and serves as a versatile building block in organic

synthesis. The validation of their synthesis is critically dependent on a thorough analysis of

spectroscopic data.

Comparison of Synthetic Methodologies
Several synthetic strategies are employed for the construction of the 1,3-oxazinane ring. The

choice of method often depends on the desired substitution pattern, available starting

materials, and desired reaction conditions. Below is a comparison of some prevalent methods.

Table 1: Comparison of Selected Synthetic Methods for 1,3-Oxazinane Derivatives
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Experimental Protocols
Below are generalized experimental protocols for two common methods of 1,3-oxazinane
synthesis.

Protocol 1: General Procedure for Mannich-type
Synthesis of 2-Aryl-1,3-Benzoxazines
A mixture of a substituted phenol (10 mmol), a primary aromatic amine (10 mmol), and

paraformaldehyde (20 mmol) is refluxed in a suitable solvent such as ethanol or toluene (50

mL) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography

(TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure. The resulting crude product is then purified by

recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-

aryl-1,3-benzoxazine.

Protocol 2: Synthesis of a 1,3-Oxazinane Derivative from
a Chalcone and Urea
To a solution of the substituted chalcone (10 mmol) and urea (10 mmol) in ethanol (50 mL), an

ethanolic solution of sodium hydroxide is added. The reaction mixture is stirred at room

temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is

poured into ice-cold water and stirred for 1 hour to precipitate the product. The solid is collected
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by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like

ethanol yields the pure 1,3-oxazine derivative.

Spectroscopic Validation
The structural confirmation of synthesized 1,3-oxazinanes relies heavily on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-oxazinanes.

The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring

provide definitive information about the substitution pattern and stereochemistry.

Table 2: Typical ¹H NMR Chemical Shift Ranges for the 1,3-Oxazinane Ring

Proton
Chemical Shift (δ,
ppm)

Multiplicity Notes

H-2 (O-CH-N) 4.5 - 5.5 Singlet or Triplet

Position is highly

dependent on the

substituent at C-2.

H-4 (N-CH₂) 2.8 - 4.0 Multiplet

Protons are often

diastereotopic, leading

to complex splitting.

H-5 (C-CH₂-C) 1.5 - 2.5 Multiplet

H-6 (O-CH₂) 3.5 - 4.5 Multiplet

Generally downfield

due to the adjacent

oxygen atom.

N-H 1.5 - 3.0 Broad Singlet
If unsubstituted on

nitrogen.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for the 1,3-Oxazinane Ring
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Carbon Chemical Shift (δ, ppm) Notes

C-2 (O-C-N) 75 - 90
Highly sensitive to the nature

of the C-2 substituent.

C-4 (N-C) 40 - 55

C-5 (C-C-C) 20 - 35

C-6 (O-C) 60 - 75

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and

specific substituents on the ring.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule and

confirming the formation of the 1,3-oxazinane ring.

Table 4: Characteristic IR Absorption Frequencies for 1,3-Oxazinanes

Functional Group
Absorption Range
(cm⁻¹)

Intensity Vibration

N-H Stretch 3300 - 3500 Medium
For N-unsubstituted

1,3-oxazinanes.

C-H Stretch (aliphatic) 2850 - 3000 Strong

C-N Stretch 1180 - 1250 Medium-Strong

C-O-C Stretch (ether) 1050 - 1150 Strong

Asymmetric stretch,

often a prominent

peak.

Oxazine Ring

Vibration
~920 Medium-Strong

A characteristic peak

for the benzoxazine

ring has been

reported in this region.

[3]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized 1,3-
oxazinane and can offer structural clues through the analysis of fragmentation patterns.

Electron ionization (EI) is a common method for analyzing these compounds.

Common Fragmentation Pathways:

The molecular ion (M⁺) is usually observable. Fragmentation often initiates with the cleavage of

bonds adjacent to the heteroatoms due to the stabilization of the resulting fragments. Key

fragmentation patterns include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

Ring Cleavage: Fragmentation of the 1,3-oxazinane ring can lead to the loss of small neutral

molecules like formaldehyde (CH₂O) or imines (R-N=CH₂).

Loss of Substituents: Fragmentation by loss of substituents from the ring.

A plausible fragmentation pathway for a simple 2-substituted 1,3-oxazinane is the retro-Diels-

Alder (RDA) type cleavage, leading to the formation of an imine and an enol ether fragment.

Visualizing the Workflow
The general process for the synthesis and validation of 1,3-oxazinanes can be visualized as a

streamlined workflow.
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General Workflow for 1,3-Oxazinane Synthesis and Validation
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Caption: General workflow for synthesis and validation.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating observed

signals with the expected molecular structure.
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Logical Flow of Spectroscopic Data Interpretation
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Caption: Interpretation of spectroscopic data.

This guide serves as a foundational resource for the synthesis and characterization of 1,3-
oxazinanes. For more detailed information on specific derivatives and advanced synthetic

methodologies, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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